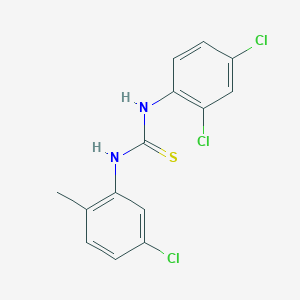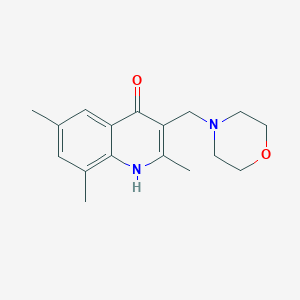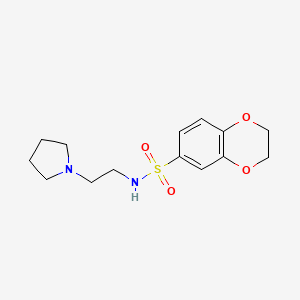
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes both chloro and methyl substituents on the phenyl rings, contributing to its distinct chemical properties.
准备方法
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 5-chloro-2-methylaniline with 2,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
5-chloro-2-methylaniline+2,4-dichlorophenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group, depending on the reducing agent used.
Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interaction with nucleophilic sites in proteins and DNA.
相似化合物的比较
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4-dichlorophenyl)thiourea: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)-3-phenylthiourea: Lacks the additional chloro substituent, which may influence its chemical properties and applications.
The presence of both chloro and methyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c1-8-2-3-10(16)7-13(8)19-14(20)18-12-5-4-9(15)6-11(12)17/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUSHYSZSDBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-hydroxy-1H-indol-3-yl)imino]-4-phenylbenzamide](/img/structure/B5737234.png)
![2-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5737242.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)


![6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5737271.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide](/img/structure/B5737275.png)

![8-ethyl-11-methyl-4-phenyl-2,3,7,9,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,10-pentaen-12-one](/img/structure/B5737285.png)
METHANONE](/img/structure/B5737292.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5737295.png)
![N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5737300.png)
![2,4-dichloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5737313.png)
